molecular formula C6H12ClF B14647651 1-Chloro-2-fluorohexane CAS No. 51444-06-5

1-Chloro-2-fluorohexane

Katalognummer: B14647651
CAS-Nummer: 51444-06-5
Molekulargewicht: 138.61 g/mol
InChI-Schlüssel: VCKUIJGHHVPMRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-fluorohexane is an organic compound belonging to the class of halogenated hydrocarbons It consists of a six-carbon chain with a chlorine atom attached to the first carbon and a fluorine atom attached to the second carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluorohexane can be synthesized through the halogenation of hexane. One common method involves the reaction of 1-chlorohexane with a fluorinating agent such as potassium fluoride in the presence of a solvent like ethylene glycol . This reaction typically occurs under mild conditions and yields this compound with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-fluorohexane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: It can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are often used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Products include various substituted hexanes depending on the nucleophile used.

    Elimination Reactions: Alkenes such as hexene are formed.

    Oxidation and Reduction: Products vary from alcohols to alkanes depending on the specific reaction.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-fluorohexane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-chloro-2-fluorohexane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine or fluorine atom is displaced by a nucleophile, forming a new bond. The presence of both chlorine and fluorine atoms in the molecule influences its reactivity and the pathways it can undergo.

Vergleich Mit ähnlichen Verbindungen

    1-Fluorohexane: Similar in structure but lacks the chlorine atom.

    1-Chlorohexane: Similar in structure but lacks the fluorine atom.

    1-Bromo-2-fluorohexane: Contains a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-2-fluorohexane is unique due to the presence of both chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

51444-06-5

Molekularformel

C6H12ClF

Molekulargewicht

138.61 g/mol

IUPAC-Name

1-chloro-2-fluorohexane

InChI

InChI=1S/C6H12ClF/c1-2-3-4-6(8)5-7/h6H,2-5H2,1H3

InChI-Schlüssel

VCKUIJGHHVPMRT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CCl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.